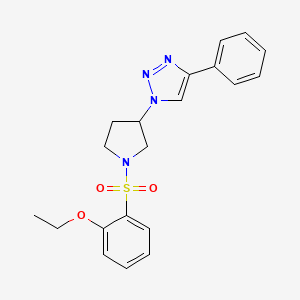
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as CPP-115, is a potent and selective drug that has been researched for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to have similar effects, but with improved pharmacokinetic properties.
Mecanismo De Acción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can reduce neuronal excitability and prevent seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to reduced neuronal activity and increased inhibition. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. These effects contribute to the drug's antiepileptic and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its potency and selectivity. It has been found to be highly effective in animal models of various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be toxic at high doses, and its pharmacokinetic properties can vary depending on the administration route.
Direcciones Futuras
There are several potential future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential use in addiction treatment. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have antipsychotic effects in animal models, and further research could explore its potential use in humans. Additionally, research could focus on developing new derivatives of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process has been optimized to achieve high yields and purity. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have antiepileptic, antipsychotic, and analgesic effects. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(9-12-5-8-23-11-12)18-14-3-6-21(7-4-14)16-10-15(19-20-16)13-1-2-13/h5,8,10-11,13-14H,1-4,6-7,9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNVEBISVMMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)

![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)
![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)
![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)